
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran, also known as BPPB, is a chemical compound that has gained significant attention in the scientific community due to its unique properties and potential applications. BPPB is a heterocyclic compound that contains a benzofuran ring, a chlorine atom, and a bromine-substituted propyl group.
Wissenschaftliche Forschungsanwendungen
Pharmacological Research
Research on similar benzofuran derivatives like 5-(2-Aminopropyl)benzofuran has explored their effects on dopamine levels in the brain, hinting at their potential for dependence despite their primary use as recreational substances. These findings suggest avenues for studying the neuropsychopharmacological effects of benzofuran compounds and their impact on neurotransmitter systems (Cha et al., 2016).
Synthetic Chemistry
The synthesis of benzofuran derivatives with potential biochemical applications is a significant area of study. For instance, the development of a β-amyloid aggregation inhibitor showcases the therapeutic potential of benzofuran compounds in addressing neurodegenerative diseases like Alzheimer's (H. Choi et al., 2003). Additionally, the creation of new chemical entities through the modification of benzofuran structures, such as the synthesis of 2,3-dihydro-1,3,4-thiadiazoles and triazolino[4,3-a]pyrimidines, highlights the versatility of these compounds in generating novel pharmacophores with varied biological activities (Abdelhamid et al., 2008).
Eigenschaften
IUPAC Name |
7-(1-bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrClO/c1-2-10(12)9-6-8(13)5-7-3-4-14-11(7)9/h5-6,10H,2-4H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OSRCYWGQHMZVFO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC(=CC2=C1OCC2)Cl)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrClO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.57 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7-(1-Bromopropyl)-5-chloro-2,3-dihydro-1-benzofuran | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-oxo-N-(4-sulfamoylphenyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2629530.png)
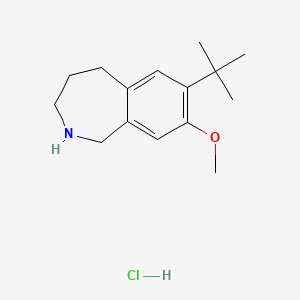
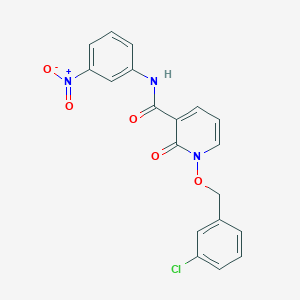
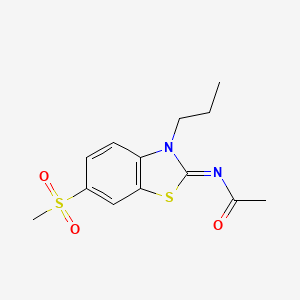

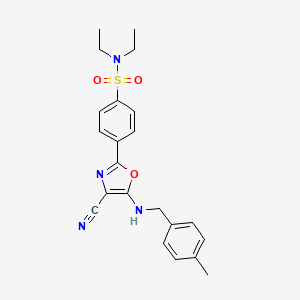
![Dimethyl 5-[[2-(6-chloropyridine-3-carbonyl)oxyacetyl]amino]-3-methylthiophene-2,4-dicarboxylate](/img/structure/B2629537.png)
![N-[3-(2-methoxyethylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2629538.png)
![(E)-Methyl 3-(1,4-dioxaspiro[4.5]dec-7-en-7-yl)acrylate](/img/structure/B2629540.png)
![N-[cyano(2,3-dichlorophenyl)methyl]-1,1-dioxo-1lambda6-thiolane-3-carboxamide](/img/structure/B2629541.png)

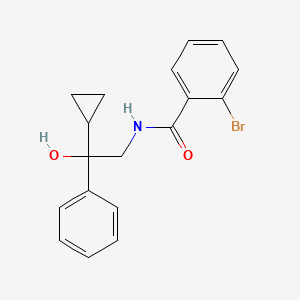
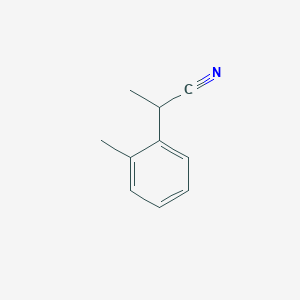
![4-ethoxy-N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]benzamide](/img/structure/B2629552.png)